molecular formula C7H11NO B13523985 (5-Ethylfuran-2-yl)methanamine

(5-Ethylfuran-2-yl)methanamine

Cat. No.: B13523985
M. Wt: 125.17 g/mol
InChI Key: MZJGGJLSLFTDQS-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by amination. For instance, starting with 5-ethylfuran, the compound can be reacted with formaldehyde and ammonium chloride under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as bromination, O-alkylation, cyclization, and reduction to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: (5-Ethylfuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Ethylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (5-Methylfuran-2-yl)methanamine
  • (5-Propylfuran-2-yl)methanamine
  • (5-Butylfuran-2-yl)methanamine

Comparison: Compared to its analogs, (5-Ethylfuran-2-yl)methanamine exhibits unique properties due to the ethyl group attached to the furan ring. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct in its applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(5-ethylfuran-2-yl)methanamine

InChI

InChI=1S/C7H11NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3

InChI Key

MZJGGJLSLFTDQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CN

Origin of Product

United States

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